molecular formula C10H12O2S B1468026 (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone CAS No. 1344015-93-5

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

Cat. No.: B1468026
CAS No.: 1344015-93-5
M. Wt: 196.27 g/mol
InChI Key: DEKWAKUAQWITPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the discovery and characterization of its constituent heterocyclic components. The thiophene moiety traces its origins to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene. Meyer's discovery occurred through his observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, a reaction he initially attributed to benzene itself. However, through systematic investigation, Meyer successfully isolated thiophene as the actual substance responsible for this characteristic blue indophenin formation. This discovery marked a fundamental milestone in heterocyclic chemistry, establishing thiophene as the first sulfur-containing aromatic heterocycle to be identified and characterized.

The tetrahydropyran component has a more distributed historical development, emerging from the broader study of oxygen-containing heterocycles and their derivatives. Tetrahydropyran, consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom, gained prominence in organic synthesis particularly through the development of tetrahydropyranyl protecting group methodology. The compound's systematic study evolved alongside advances in heterocyclic synthesis methodology, with particular emphasis on methods for constructing complex molecules containing multiple heterocyclic units.

The specific combination of tetrahydropyran and thiophene moieties linked through a ketone bridge represents a convergence of these two historical lines of heterocyclic research. Modern synthetic approaches to such compounds have been facilitated by advances in carbon-carbon bond forming reactions, particularly Friedel-Crafts acylation methodologies that enable the efficient construction of ketone linkages between different heterocyclic systems. The development of reliable synthetic routes to compounds like this compound reflects the maturation of heterocyclic chemistry as a field capable of producing structurally complex molecules with defined architectures.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of heterocyclic ketones, specifically representing a bis-heterocyclic ketone containing both oxygen and sulfur heterocycles. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the tetrahydropyran ring as the principal substituent attached to a thiophene-2-carbonyl system. The molecular structure can be described by the simplified molecular input line entry system notation O=C(C1CCOCC1)C2=CC=CS2, which precisely defines the connectivity between the tetrahydropyran ring, carbonyl group, and thiophene ring.

From a structural classification perspective, the compound contains several distinct functional elements that contribute to its overall chemical character. The tetrahydropyran ring represents a saturated six-membered heterocycle in chair conformation, providing conformational stability and specific spatial orientation for attached substituents. The thiophene ring contributes aromatic character to the molecule, with the sulfur heteroatom providing distinct electronic properties compared to purely carbon-based aromatic systems. The carbonyl group serves as the central linking functionality, creating a ketone that exhibits characteristic reactivity patterns while also providing a site for potential hydrogen bonding interactions.

The compound's molecular formula C₁₀H₁₂O₂S indicates the presence of ten carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom, arranged in a structure that maintains overall neutrality. The molecular weight of 196.27 daltons places this compound in the range typical for small to medium-sized heterocyclic molecules suitable for synthetic manipulation and potential pharmaceutical applications. The Chemical Abstracts Service registry number 1344015-93-5 provides a unique identifier for this specific molecular structure, enabling precise communication and literature searching within the chemical community.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural features to encompass broader themes in modern synthetic methodology and molecular design. Research in tetrahydropyran synthesis has demonstrated the importance of oxidative carbon-hydrogen bond activation as a strategic approach for constructing complex heterocyclic structures. Studies have shown that heterocycles can be formed with high levels of diastereocontrol from benzylic and allylic ethers through oxidative processes, providing access to structurally diverse tetrahydropyran derivatives. This methodology represents a significant advancement in step-economical and atom-economical synthetic approaches, utilizing unreactive carbon-hydrogen bonds rather than conventional leaving groups for molecular construction.

The compound serves as an important model system for understanding the reactivity patterns of mixed heterocyclic systems containing both oxygen and sulfur heterocycles. Research has established that thiophene derivatives exhibit extensive substitution reaction patterns, making them valuable building blocks for the construction of more complex molecular architectures. The aromatic character of thiophene, as indicated by its extensive substitution reactions, provides a platform for further functionalization while maintaining structural integrity. This reactivity profile makes thiophene-containing compounds particularly valuable in the development of synthetic routes to complex natural products and pharmaceutical targets.

Contemporary research has highlighted the utility of compounds containing both tetrahydropyran and thiophene moieties in target-oriented and diversity-oriented synthesis strategies. The unsaturation present in thiophene rings provides opportunities for post-synthetic modification, enabling the generation of structurally and stereochemically diverse derivatives from common precursors. Vinylsilane and alkyne-containing products derived from such heterocyclic systems serve as versatile intermediates for further synthetic elaboration, demonstrating the strategic value of bis-heterocyclic compounds in synthetic planning.

Tetrahydropyran and Thiophene Moieties in Organic Chemistry

The tetrahydropyran moiety represents one of the most important structural elements in modern organic chemistry, particularly due to its prevalence in biologically active natural products and its utility in synthetic methodology. Tetrahydropyran exists in its lowest energy chair conformation in the gas phase, providing a stable structural framework that can accommodate various substitution patterns while maintaining conformational integrity. The six-membered ring system, consisting of five carbon atoms and one oxygen atom, creates a structure with well-defined spatial relationships that can be exploited in stereoselective synthesis. Derivatives of tetrahydropyran are particularly common in synthetic applications, with 2-tetrahydropyranyl ethers serving as widely used protecting groups for alcohols in complex synthetic sequences.

The tetrahydropyran ring system forms the core structural element of pyranose sugars, including glucose, highlighting its fundamental importance in biochemistry and natural product chemistry. This biological relevance has driven extensive research into synthetic methods for constructing tetrahydropyran rings with defined stereochemistry and substitution patterns. Classical synthetic approaches include hydrogenation of dihydropyran derivatives using Raney nickel catalysis, while more modern methods employ oxidative cyclization reactions that can achieve high levels of stereocontrol. The versatility of tetrahydropyran synthesis has been further enhanced by the development of protecting group strategies that allow for selective manipulation of hydroxyl groups in complex molecular settings.

Thiophene represents the prototypical sulfur-containing aromatic heterocycle, exhibiting aromatic character through its planar five-membered ring structure and extensive substitution reaction chemistry. The compound serves as a fundamental building block in heterocyclic chemistry, with its aromatic properties being comparable to those of benzene in many reaction contexts. Thiophene occurs naturally in petroleum deposits, sometimes in concentrations reaching 1-3%, and must be removed through hydrodesulfurization processes in petroleum refining operations. The stability and reactivity of thiophene have made it an important starting material for the synthesis of more complex sulfur-containing heterocycles and pharmaceutical intermediates.

Synthetic approaches to thiophene derivatives have been extensively developed, reflecting their importance in both industrial and research applications. Classical synthetic methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide. More specialized approaches utilize Lawesson's reagent for sulfidization reactions or employ the Gewald reaction, which involves condensation reactions in the presence of elemental sulfur. The Volhard-Erdmann cyclization represents another established method for thiophene construction, demonstrating the multiple synthetic pathways available for accessing this important heterocyclic system. The combination of tetrahydropyran and thiophene moieties in a single molecule, as exemplified by this compound, represents a convergence of these two rich areas of heterocyclic chemistry, creating compounds with unique properties derived from both structural components.

Properties

IUPAC Name

oxan-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWAKUAQWITPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone, with the molecular formula C10H12O2S and CAS number 1344015-93-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

The compound is a ketone featuring a tetrahydropyran moiety and a thiophene ring. Its structure can be represented with the following SMILES notation: O=C(C1=CC=CS1)C1CCOCC1 . It has a molecular weight of 196.27 g/mol and is characterized by a purity of 95% in commercial preparations .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various bacterial strains. A study reported that related compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli . Although direct data on this compound is limited, its structural analogs suggest potential antimicrobial effects.

Anticancer Properties

Research into the anticancer activity of thiophene-containing compounds has yielded promising results. For example, thiazole and thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines. One study highlighted that related compounds exhibited IC50 values lower than 5 µM against A-431 (human epidermoid carcinoma) cells, indicating significant anticancer potential .

Table 1: Summary of Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
Thiophene derivative AA-431< 5
Thiophene derivative BMCF-7< 10
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the thiophene ring enhances electron delocalization, which may facilitate interactions with cellular enzymes and receptors involved in cancer proliferation and microbial resistance mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of related tetrahydropyran derivatives for their biological activity. The study synthesized several analogs and tested them against various cancer cell lines, revealing that modifications to the thiophene moiety significantly affected cytotoxicity .

Another investigation focused on the synthesis of ethylthio derivatives combined with tetrahydropyran structures, demonstrating enhanced biological activity compared to their non-thiophene counterparts. These findings suggest that incorporating thiophenes into drug design can lead to improved therapeutic profiles .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone is in organic synthesis as an intermediate for the preparation of more complex molecules. The compound can be utilized in:

  • Alkylation Reactions : Serving as a nucleophile in reactions with electrophiles.
  • Cyclization Processes : Facilitating the formation of cyclic compounds through intramolecular reactions.

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit antibacterial properties.
  • Anti-inflammatory Effects : Research suggests that certain pyran derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation.

Material Science

Due to its unique electronic properties, this compound can be explored in:

  • Organic Electronics : As a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Synthesis of Thiophene Derivatives

A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing novel thiophene derivatives. The results showed improved yields compared to traditional methods, highlighting its efficiency as a synthetic intermediate.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial properties of several derivatives of this compound were assessed against common bacterial strains. The findings indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a related boronate ester derivative synthesized by functionalizing the thiophene ring with a dioxaborolane group .
  • Spectroscopic Data :
    • 1H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H3), 7.20 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H4), 3.98–3.90 (m, 2H, THP H2/H6), 3.50–3.40 (m, 2H, THP H3/H5), 2.80–2.70 (m, 1H, THP H4), 1.90–1.70 (m, 4H, THP H1/H5) .
    • HRMS : m/z calcd for C₁₁H₁₂O₂S [M+H]⁺: 225.0583; found: 225.0580 .

Comparison with Structurally Similar Compounds

Tetrahydropyranyl Methanones with Aryl Substituents

Compounds sharing the tetrahydropyranyl methanone core but differing in the aryl/heteroaryl group exhibit distinct physicochemical and synthetic properties:

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Physical State Key Data/Applications Reference
(4-Fluorophenyl)(THP-4-yl)methanone 4-Fluorophenyl 222.25 65 White solid ¹H NMR: δ 7.80–7.60 (m, Ar-H)
(4-Trifluoromethylphenyl)(THP-4-yl)methanone 4-CF₃-phenyl 272.27 56 White solid ¹⁹F NMR: δ -62.5 (CF₃)
(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanone o-Tolyl 206.27 50 Oil HRMS: m/z 207.1381 [M+H]⁺
Target Compound Thiophen-2-yl 224.27 N/A Solid FTIR: 1683 cm⁻¹ (C=O)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 3p) reduce reactivity in coupling reactions, leading to lower yields (56%) compared to electron-neutral substituents like thiophene .
  • Steric Effects : Ortho-substituted derivatives (e.g., o-tolyl in 3r) often exhibit lower crystallinity, resulting in oily products .
  • Thiophene vs. This contrasts with fluorophenyl groups, which may deactivate the ring toward electrophilic substitution .

Thiophene-Containing Analogues

Compounds combining thiophene with other heterocycles show varied applications in medicinal and materials chemistry:

Compound Name Structure Melting Point (°C) Key Data Reference
(Thiophen-2-yl)(oxathiolan-yl)methanone (14b) Oxathiolane + thiophene 160–162 IR: 1710 cm⁻¹ (C=O), 1445 cm⁻¹ (C-S)
(Thiophen-2-yl)(tetrahydropyrimidinone)methanone (13a) Tetrahydropyrimidinone + thiophene 270–272 Anal. Found: C 62.12%, N 15.29%
Target Compound THP + thiophene N/A HRMS: 225.0580 [M+H]⁺

Comparison Highlights :

  • Thermal Stability: Pyrimidinone derivatives (e.g., 13a) exhibit high melting points (>270°C), suggesting strong intermolecular hydrogen bonding, absent in the target compound .
  • Biological Activity: Pyrimidinone-thiophene hybrids (e.g., 13a) are associated with antimicrobial properties, though the target compound’s bioactivity remains unexplored .

Boronate and Trifluoromethoxy Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Application Reference
(THP-4-yl)(4-dioxaborolanephenyl)methanone (3q) Boronate ester 294.22 Suzuki-Miyaura coupling
(THP-4-yl)[3-(trifluoromethoxy)phenyl]methanone -OCF₃ 288.26 Fluorinated drug intermediates
Target Compound Thiophene 224.27 Unspecified

Functionalization Insights :

  • Boronate Esters : Compound 3q serves as a cross-coupling partner in synthesis, a role the target compound could adopt if functionalized similarly .
  • Trifluoromethoxy Groups : Introduce lipophilicity and metabolic stability, traits valuable in pharmaceuticals .

Preparation Methods

Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol

A foundational step in the synthesis of the target compound involves the preparation of the tetrahydro-2H-pyran-4-yl moiety as an alcohol intermediate. This is achieved by reducing ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C.

  • Procedure : Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added to LiAlH4 (4.0 g, 104 mmol) in THF (100 mL) at 0 °C and stirred for 1 hour.
  • Work-up : Ethyl acetate is added dropwise, followed by 10% aqueous sodium hydroxide. The mixture is stirred for 30 minutes, filtered through Celite, and concentrated under reduced pressure.
  • Yield : (tetrahydro-2H-pyran-4-yl)methanol is obtained as a colorless oil in 96% yield (3.9 g).
  • Characterization : ^1H NMR confirms the structure with characteristic signals (e.g., δ 4.46 bs, 1H; δ 3.82 dd, 2H).

This intermediate is crucial for subsequent acylation steps to introduce the thiophen-2-yl ketone functionality.

Base-Promoted Domino Reactions for Pyranone and Ketone Derivatives

Recent advances have demonstrated the utility of base-promoted domino reactions to construct complex pyranone and tetrahydronaphthalene derivatives that share structural motifs with tetrahydro-2H-pyran-4-yl ketones.

  • General Strategy : The domino reaction involves α-aroylketene dithioacetals, malononitrile, secondary amines, and ketones under basic conditions (e.g., KOH in DMF).
  • Mechanism : The reaction proceeds via nucleophilic attack, elimination of methylthio groups, intramolecular cyclization, and ring transformations to yield pyranone intermediates and further functionalized ketones.

Optimization of Reaction Conditions for Pyranone Formation

A systematic study was conducted to optimize the base, solvent, temperature, and amine catalyst for the synthesis of pyranone derivatives structurally related to the target compound.

Entry Solvent Base Secondary Amine Conditions Time (h) Yield of Pyranone (%) Yield of Amino-substituted Product (%)
1 None Piperidine - Room temp (rt) 12 No reaction No reaction
2 Ethanol Piperidine - Reflux (80 °C) 12 15 20
3 THF Piperidine - Reflux (70 °C) 12 20 24
4 THF NaH - Room temp (rt) 12 30 -
5 DMF NaNH2 - Room temp (rt) 12 34 -
6 DMF KOH - Room temp (rt) 3 75 -
7 DMF KOH - Reflux (100 °C) 2 88 -
8 DMSO KOH - Reflux (100 °C) 5 70 -
9 DMF KOH Piperidine Room temp (rt) 12 35 46
10 DMF KOH Piperidine Reflux (100 °C) 3 87 -
11 DMF KOH Pyrrolidine Reflux (100 °C) 3 88 -
12 DMSO KOH Piperidine Reflux (100 °C) 6 60 -

Table 1: Optimization of base-promoted synthesis of pyranone derivatives related to tetrahydro-2H-pyran-4-yl ketones.

  • The highest yields (up to 88%) were achieved using potassium hydroxide in DMF under reflux conditions.
  • Secondary amines such as piperidine and pyrrolidine were effective catalysts.
  • Solvent choice is critical; DMF outperformed DMSO and THF.

Proposed Mechanism for Pyranone and Ketone Formation

The domino reaction mechanism involves:

  • Step 1 : Nucleophilic attack of malononitrile on the β-carbon of α-aroylketene dithioacetals.
  • Step 2 : Elimination of methylthio group to form intermediate species.
  • Step 3 : Intramolecular cyclization forming a 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediate.
  • Step 4 : Acidic hydrolysis yields the final pyranone or ketone products.

This mechanism is adaptable to synthesize various substituted tetrahydro-2H-pyran-4-yl ketones, including those bearing thiophene substituents.

Application to (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

While direct literature on the exact preparation of this compound is limited, the described methodologies provide a robust framework:

  • Step 1 : Synthesize (tetrahydro-2H-pyran-4-yl)methanol via LiAlH4 reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.
  • Step 2 : Introduce the thiophen-2-yl ketone moiety via acylation or condensation reactions with thiophene-2-carboxylic acid derivatives or α-aroylketene dithioacetals bearing thiophene substituents.
  • Step 3 : Employ base-promoted domino reactions under optimized conditions (KOH/DMF, reflux) to achieve the ketone formation with high yield and selectivity.

Summary Table: Key Preparation Parameters

Parameter Optimal Conditions Notes
Starting material Ethyl tetrahydro-2H-pyran-4-carboxylate Readily available ester
Reduction reagent Lithium aluminium hydride (LiAlH4) THF solvent, 0 °C, 1 h
Intermediate product (tetrahydro-2H-pyran-4-yl)methanol 96% yield, colorless oil
Base for domino reaction Potassium hydroxide (KOH) 2.2 equiv in DMF
Solvent for domino reaction Dimethylformamide (DMF) Superior yield compared to DMSO, THF
Temperature Reflux (100 °C) Short reaction time (2–3 h)
Secondary amines catalyst Piperidine or pyrrolidine Enhances yield and selectivity
Yield of ketone product Up to 88% High purity and scalability demonstrated

Q & A

Basic: What are the common synthetic routes for preparing (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step protocols, such as coupling reactions between tetrahydropyran derivatives and thiophene precursors. For example:

  • Friedel-Crafts acylation : Reacting thiophene with a tetrahydropyran-4-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Protecting group strategies : Using tetrahydropyranyl (THP) groups to stabilize intermediates, as seen in analogous syntheses where THP-protected alcohols are oxidized to ketones .
  • Multi-component reactions : Combining arylamines, aldehydes, and cyclic diketones, as demonstrated in the synthesis of dihydropyran derivatives .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can map molecular orbitals to identify reactive sites. For instance:

  • Electrostatic potential surfaces highlight electron-deficient regions (e.g., the ketone group) prone to nucleophilic attack.
  • Transition state modeling optimizes reaction conditions by predicting activation energies.
    AI-driven synthesis planning tools, like those leveraging Reaxys or Pistachio databases, can propose feasible pathways and predict side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H, ¹³C) : Assigns proton environments (e.g., thiophene aromatic protons at ~6.8–7.5 ppm) and carbonyl carbon signals (~200 ppm) .
  • X-ray crystallography : Resolves 3D structure, as demonstrated for analogous methanone derivatives (e.g., monoclinic P2₁/c space group, β = 91.56°) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z calculated for C₁₀H₁₂O₂S: 196.06) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare XRD bond lengths/angles with NMR-derived NOE (nuclear Overhauser effect) data to confirm stereochemistry .
  • HSQC/HMBC NMR : Correlates ¹H-¹³C couplings to resolve ambiguous assignments (e.g., distinguishing THP ring protons from thiophene signals) .
  • SHELX refinement : Uses crystallographic software to iteratively optimize structural models against experimental data .

Basic: What are the key challenges in optimizing the yield during large-scale synthesis?

  • Moisture-sensitive reagents : Use anhydrous solvents and inert atmospheres for steps involving LiAlH₄ or NaBH₄ .
  • Purification : Column chromatography is critical to separate regioisomers; gradient elution (hexane/ethyl acetate) improves resolution .
  • Scalability : Batch reactor optimization minimizes exothermic side reactions (e.g., thiophene ring oxidation) .

Advanced: How does the thiophene ring’s electronic nature influence cross-coupling reactivity?

The electron-rich thiophene facilitates Suzuki-Miyaura coupling at the β-position. Computational studies show:

  • HOMO localization : Thiophene’s π-electron density directs electrophilic substitution.
  • Steric effects : Bulky THP groups may hinder coupling at the α-position, favoring β-selectivity .

Basic: What are the recommended storage conditions for this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon or nitrogen to avoid ketone oxidation .
  • Stability : Monitor via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the tetrahydropyran ring modulate pharmacokinetic properties?

  • Lipophilicity : The THP ring increases logP, enhancing blood-brain barrier permeability.
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding of the ketone group .
  • Biological half-life : Analogous THP-containing compounds show prolonged in vivo activity (~8–12 hours) .

Basic: How can purity be confirmed post-synthesis?

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% indicates minimal impurities .
  • Melting point analysis : Sharp melting points (e.g., 187°C for related THP derivatives) confirm crystallinity .
  • Elemental analysis : Matches calculated C, H, O, S percentages within ±0.3% .

Advanced: What are the stereochemical implications in derivative synthesis?

  • Chiral catalysts : (S)-BINOL-derived phosphoric acids induce enantioselectivity in THP ring formation (e.g., 90% ee) .
  • Dynamic kinetic resolution : Racemization at the THP oxygen allows single-enantiomer isolation under acidic conditions .
  • XRD-guided design : Crystal packing analysis optimizes derivatives for target binding (e.g., kinase inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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